![molecular formula C6Cl4O4-2 B1241156 Tetrachloro-cis,cis-muconate](/img/structure/B1241156.png)
Tetrachloro-cis,cis-muconate
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Overview
Description
Tetrachloro-cis,cis-muconate(2-) is a tetrachloromuconate(2-). It is a conjugate base of a tetrachloro-cis,cis-muconic acid.
Scientific Research Applications
Metabolic Pathways in Bacteria
Tetrachloro-cis,cis-muconate plays a role in the metabolic pathways of certain bacteria. For instance, Alcaligenes eutrophus JMP 134 uses this compound in the degradation of chlorinated aromatic compounds. This bacterium converts 3,5-dichlorocatechol to 2,4-Dichloro-cis,cis-muconate, which is an important step in its catabolic process of chlorinated compounds (Pieper et al., 1991).
Conversion by Muconate Cycloisomerases
Muconate cycloisomerases from different bacterial strains, like Pseudomonas putida and Acinetobacter calcoaceticus, are known to convert this compound into various compounds. These conversions involve forming chloromuconolactones and are significant in understanding the biodegradation of chlorinated aromatic compounds (Vollmer et al., 1994).
Polymer Synthesis
This compound has applications in polymer synthesis. Research has shown its use in the creation of unsaturated polyester resins. For example, biologically derived muconic acid, which includes this compound, has been incorporated into polyesters via condensation polymerization, demonstrating its potential in renewable polymer materials (Rorrer et al., 2016).
Biochemical Properties and Enzymatic Studies
Studies have also focused on the biochemical properties of this compound and its interaction with enzymes. For instance, enzymes like dichloromuconate cycloisomerase from Alcaligenes eutrophus JMP 134 have been studied for their activity with this compound and related compounds (Kuhm et al., 1990).
properties
Molecular Formula |
C6Cl4O4-2 |
---|---|
Molecular Weight |
277.9 g/mol |
IUPAC Name |
(2Z,4Z)-2,3,4,5-tetrachlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/p-2/b3-1-,4-2- |
InChI Key |
OPEJMVTXTHBTBS-CCAGOZQPSA-L |
Isomeric SMILES |
C(=C(\Cl)/C(=O)[O-])(\Cl)/C(=C(/Cl)\C(=O)[O-])/Cl |
Canonical SMILES |
C(=C(C(=O)[O-])Cl)(C(=C(C(=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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